2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline, also known as DMXAA, is a small molecule drug that has been the focus of extensive scientific research due to its potential therapeutic applications. DMXAA was initially developed as an anticancer agent, but its mechanism of action and biochemical effects have been found to have broader implications. In
Wirkmechanismus
2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline's mechanism of action involves the activation of the STING pathway, which leads to the production of type I interferons and other cytokines. The STING pathway is a key component of the innate immune system, and its activation leads to the induction of an antiviral and antitumor response. 2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has been shown to selectively activate STING in tumor cells, leading to the production of cytokines and chemokines that induce tumor cell death.
Biochemical and Physiological Effects
2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has been found to have several biochemical and physiological effects. It has been shown to induce the production of cytokines and chemokines, including interferons, tumor necrosis factor-alpha, and interleukin-6. 2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has also been found to induce the production of reactive oxygen species, leading to oxidative stress and DNA damage in tumor cells. In addition, 2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has been shown to increase vascular permeability, leading to increased tumor cell death.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. 2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has been extensively studied in animal models, and its mechanism of action is well understood. However, 2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has several limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. 2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has also been found to have species-specific effects, which can limit its use in some animal models.
Zukünftige Richtungen
For 2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline research include the development of new synthetic methods, the development of new formulations, and the use of 2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline in personalized medicine.
Synthesemethoden
2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline can be synthesized through a multistep process involving the reaction of 2,3-dichloroquinoxaline with 2,6-dimethyl-4-pyrimidinamine, followed by the reaction of the resulting intermediate with piperazine. The final product is obtained through purification and isolation steps. The synthesis of 2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline is a complex process that requires expertise in synthetic organic chemistry.
Wissenschaftliche Forschungsanwendungen
2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. It has been found to have anti-tumor effects in several animal models, including lung, breast, and colon cancer. 2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has been shown to activate the immune system, leading to the production of cytokines and chemokines that induce tumor cell death. 2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has also been studied for its potential use in combination with other anticancer agents, as well as in the treatment of other diseases, such as infectious diseases and inflammatory disorders.
Eigenschaften
IUPAC Name |
2-[4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6/c1-13-11-17(21-14(2)20-13)23-7-9-24(10-8-23)18-12-19-15-5-3-4-6-16(15)22-18/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQPGDODFMSQNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.